UNC2881

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

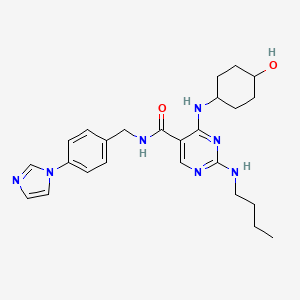

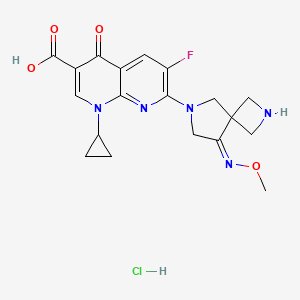

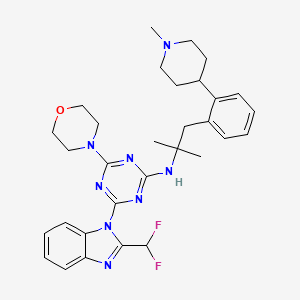

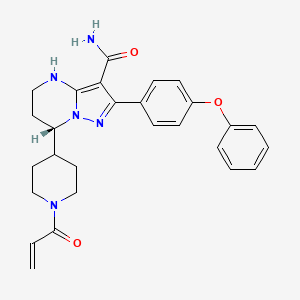

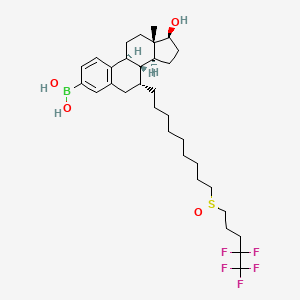

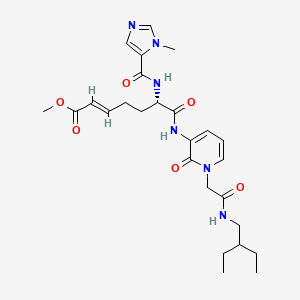

UNC2881 ist ein potenter und spezifischer Inhibitor der Mer-Tyrosinkinase, einem Mitglied der TAM-Rezeptor-Tyrosinkinase-Familie (Tyro3, Axl, Mer). Es ist eine oral verfügbare Verbindung, die die Steady-State-Phosphorylierung der Mer-Kinase mit einem IC50-Wert von 22 Nanomol hemmt. Darüber hinaus zeigt this compound eine Inhibition gegen Axl- und Tyro-Kinasen mit IC50-Werten von 360 Nanomol bzw. 250 Nanomol .

Wissenschaftliche Forschungsanwendungen

UNC2881 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Inhibition der Mer-Kinase und verwandter Signalwege.

Biologie: Einsatz in Zellassays, um die Rolle der Mer-Kinase bei verschiedenen biologischen Prozessen zu untersuchen, einschließlich Zellproliferation und Apoptose.

Medizin: Als potenzieller therapeutischer Wirkstoff für Krankheiten erforscht, die mit abnormaler Mer-Kinase-Aktivität einhergehen, wie z. B. bestimmte Krebsarten und Autoimmunerkrankungen.

Industrie: Einsatz bei der Entwicklung von Diagnosetests und Screening-Plattformen für Kinase-Inhibitoren

Wirkmechanismus

This compound übt seine Wirkung durch spezifische Inhibition der Mer-Tyrosinkinase aus. Die Verbindung bindet an die ATP-Bindungsstelle der Mer-Kinase und verhindert so die Phosphorylierung und Aktivierung nachgeschalteter Signalwege. Diese Inhibition führt zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in Zellen mit abnormer Mer-Kinase-Aktivität. Darüber hinaus zeigt this compound hemmende Wirkungen auf Axl- und Tyro-Kinasen, wenn auch mit geringerer Potenz .

Wirkmechanismus

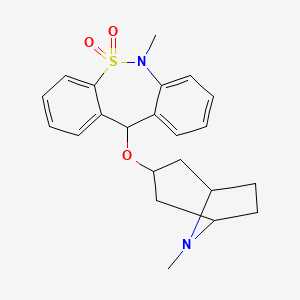

UNC2881, also known as “N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide”, is a potent and specific inhibitor of Mer tyrosine kinase . This article will cover the various aspects of its mechanism of action.

Target of Action

This compound primarily targets Mer tyrosine kinase , a member of the TAM (Tyro3, Axl, and Mer) receptor tyrosine kinase (RTK) subfamily . Mer plays a crucial role in platelet aggregation and macrophage activity . This compound also shows additional inhibition against Axl and Tyro .

Mode of Action

This compound inhibits the steady-state phosphorylation of Mer kinase . It blocks the ligand-stimulated activation of a chimeric EGFR-MerTK . It also inhibits endogenous Mer tyrosine kinase activation in acute lymphoblastic leukemia cells .

Biochemical Pathways

The inhibition of Mer kinase by this compound affects the downstream signaling pathways associated with Mer, including those involved in platelet aggregation and macrophage activity . .

Pharmacokinetics

This compound exhibits 14% oral bioavailability and high systemic clearance . It has a terminal half-life of 0.80 hours . These properties impact the bioavailability of this compound, making it suitable for in vitro or short-term in vivo studies .

Result of Action

This compound potently inhibits collagen-induced platelet aggregation . It also inhibits ATP release, a marker of platelet activation . In 697 B-ALL cells, this compound inhibited Mer phosphorylation .

Biochemische Analyse

Biochemical Properties

UNC2881 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically inhibits the Mer tyrosine kinase, with an IC50 value of 4.3 nM . It also shows additional inhibition against Axl and Tyro with IC50s of 360 nM and 250 nM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits steady-state Mer kinase phosphorylation . Moreover, this compound potently inhibits collagen-induced platelet aggregation, suggesting its potential use in pathologic thrombosis research .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of Mer tyrosine kinase in acute lymphoblastic leukemia cells . Furthermore, it blocks ligand-stimulated activation of a chimeric EGFR-MerTK .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UNC2881 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrimidinkern-Gerüsts. Zu den wichtigsten Schritten gehören:

Bildung des Pyrimidinkern-Gerüsts: Das Pyrimidinkern-Gerüst wird durch eine Reihe von Kondensationsreaktionen unter Verwendung geeigneter Amine und Aldehyde synthetisiert.

Substitutionsreaktionen: Das Kern-Gerüst durchläuft Substitutionsreaktionen, um die Butylamino- und Hydroxycyclohexyl-Gruppen einzuführen.

Abschließende Kupplung: Der letzte Schritt beinhaltet die Kupplung des Pyrimidinkern-Gerüsts mit der Imidazolylphenylmethyl-Gruppe, um das vollständige this compound-Molekül zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise unter Verwendung chromatographischer Verfahren gereinigt und mittels spektroskopischer Methoden charakterisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UNC2881 unterliegt vor allem folgenden Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Butylamino-Gruppe.

Reduktion: Reduktionsreaktionen können am Pyrimidinkern-Gerüst auftreten, was zur Bildung reduzierter Derivate führt.

Substitution: Substitutionsreaktionen sind üblich, insbesondere an den Imidazolyl- und Hydroxycyclohexyl-Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft halogenierte Reagenzien und Katalysatoren wie Palladium auf Kohlenstoff.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte und reduzierte Derivate von this compound sowie substituierte Analoga mit modifizierten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

UNC2025: Ein weiterer potenter Mer-Kinase-Inhibitor mit dualer Aktivität gegen FLT3-Kinase.

Cabozantinib: Ein multi-target-Tyrosinkinase-Inhibitor, der VEGFR2, c-Met, Kit, Axl und Flt3 hemmt.

Bemcentinib: Ein selektiver Inhibitor der Axl-Kinase mit potenziellen therapeutischen Anwendungen bei Krebs

Eindeutigkeit von UNC2881

This compound ist einzigartig aufgrund seiner hohen Spezifität und Potenz gegen Mer-Kinase mit einem IC50-Wert von 22 Nanomol. Seine zusätzlichen inhibitorischen Wirkungen auf Axl- und Tyro-Kinasen machen es zu einem wertvollen Werkzeug für die Untersuchung der TAM-Rezeptor-Familie. Die orale Bioverfügbarkeit der Verbindung und ihre Fähigkeit, die kollageninduzierte Thrombozytenaggregation zu hemmen, verstärken ihre Nützlichkeit in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXOWLPOFYACO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does UNC2881 interact with Mer kinase and what are the downstream effects of this interaction?

A: this compound acts as a potent and specific inhibitor of Mer tyrosine kinase. [] While the exact binding mechanism isn't fully detailed in the provided research, the study highlights that this compound effectively blocks the kinase activity of Mer. [] This inhibition prevents the downstream signaling cascade triggered by Mer activation, which typically leads to platelet aggregation. [] By disrupting this pathway, this compound effectively reduces collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent. []

Q2: What is the relationship between the structure of this compound and its activity as a Mer kinase inhibitor?

A: The research highlights the importance of structure-activity relationships (SAR) in developing this compound. [] Researchers employed a structure-based drug design approach and a pseudo ring replacement strategy to optimize the compound's structure for Mer kinase inhibition. [] They determined co-crystal structures of Mer with two compounds possessing distinct activities, providing insights into the binding interactions. [] Through subsequent SAR studies, they identified this compound as a lead compound with high potency (IC50 of 22 nM against Mer kinase). [] This emphasizes the critical role of structural modifications in enhancing the compound's activity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)